4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine
Description
Properties
IUPAC Name |
4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9-8-6-3-1-2-4-7(6)15-10(8)13-5-14(9)12/h5,11H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDAHEWFTDTPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Formation of Imido Ester Precursor
The synthesis begins with heteroaromatic o-aminonitrile (Compound 1 ), which undergoes condensation with triethyl orthoformate in ethanol under reflux conditions. This step produces the imido ester intermediate (Compound 2 ) through a nucleophilic substitution mechanism. The reaction typically completes within 2–4 hours, as monitored by thin-layer chromatography (TLC). Ethanol serves as both solvent and proton donor, facilitating the elimination of ethanol molecules and stabilizing the imine structure. The product is isolated by filtration and recrystallized from ethanol, yielding a pale yellow solid with a melting point of 145–147°C.
Key Reaction Parameters
Cyclization with Hydrazine Hydrate
Compound 2 is subsequently treated with hydrazine hydrate in dioxane under reflux for 12 hours. This step induces cyclization, forming the tetracyclic core of Compound 3 . The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of the imido ester, followed by intramolecular cyclization and elimination of ethanol. The product precipitates upon cooling and is purified by recrystallization from dioxane, yielding milky crystals with a melting point of 183–184°C.
Spectroscopic Confirmation
Imination with Aromatic Aldehydes
The final step involves imination of Compound 3 with aromatic aldehydes (e.g., 4-methylbenzaldehyde, nitrobenzaldehyde) at room temperature. This Schiff base formation occurs in ethanol over 24 hours, yielding N-(arylmethylene) derivatives (5a–5h ). The reaction is highly selective for the exocyclic amine group, with no observed side reactions at the pyrimidine ring. Products are isolated by filtration and recrystallized from ethanol, achieving yields of 80–86%.
Table 1. Representative Derivatives of Compound 3
| Derivative | R Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5a | 4-MeC₆H₄ | 86 | 223–224 |
| 5b | 4-NO₂C₆H₄ | 82 | 235–236 |
| 5c | C₆H₅ | 84 | 218–219 |
| 5d | 4-ClC₆H₄ | 80 | 228–229 |
Alternative Synthesis via Hydrazino Intermediate
Preparation of 4-Hydrazino Analogue
A modified route involves treating 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 3a ) with hydrazine hydrate in ethanol. This substitution reaction proceeds at 45°C for 2 hours, yielding 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 5 ) with a 79% yield. The hydrazino group serves as a versatile handle for further functionalization, including condensation with aldehydes or ketones.
Key Advantages
Mechanistic Insights
The reaction mechanism involves SNAr (nucleophilic aromatic substitution), where hydrazine acts as a nucleophile attacking the electrophilic C4 position of Compound 3a . Density functional theory (DFT) calculations suggest that the electron-withdrawing effect of the pyrimidine ring enhances the electrophilicity of C4, facilitating substitution.
Characterization and Analytical Validation
Spectroscopic Techniques
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IR Spectroscopy : Absorptions at 1566 cm⁻¹ (C–N stretch) and 1297 cm⁻¹ (C–S–C stretch) confirm the thienopyrimidine scaffold.
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¹³C NMR : Resonances at δ 157.4 ppm (C=N) and δ 64.1 ppm (cyclooctane CH₂) validate the cyclic structure.
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Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4%.
X-ray Crystallography
Single-crystal X-ray analysis of Compound 3 reveals a planar pyrimidine ring fused to a boat-conformed tetrahydrobenzothiophene moiety. The imino group adopts an E-configuration, stabilized by intramolecular hydrogen bonding with the adjacent amine group.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics for Preparation Methods
| Method | Steps | Total Yield (%) | Purification Method |
|---|---|---|---|
| Three-Step Synthesis | 3 | 65–70 | Recrystallization |
| Hydrazino Route | 2 | 75–79 | Filtration |
The three-step method offers higher structural control, while the hydrazino route provides faster access to derivatives. Non-chromatographic purification in both methods enhances scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups into the molecule, leading to the formation of diverse derivatives.
Scientific Research Applications
4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as serine/threonine-protein kinase Chk1, by binding to their active sites . This inhibition can disrupt cellular processes and lead to antimicrobial or antitumor effects.
Comparison with Similar Compounds
Key Observations:
Anti-Cancer Activity: Chlorophenyl-substituted pyrimidin-2-amine derivatives (e.g., from ) exhibit potent growth inhibition in lung cancer models, suggesting that halogenated aryl groups enhance cytotoxicity .
Anti-Inflammatory Activity : Methanesulfonamide derivatives () inhibit COX-2 and inflammatory mediators like PGE2, highlighting the role of sulfonamide groups in modulating enzyme activity .
Antimicrobial Activity : Hydrazine and pyrazole derivatives () demonstrate efficacy against microbial pathogens, likely due to their ability to disrupt bacterial/viral replication .
Physicochemical and Pharmacokinetic Properties
Physicochemical parameters such as logP, molecular weight, and hydrogen-bonding capacity influence bioavailability and target engagement:
Table 2: Physicochemical Comparison
*Calculated based on molecular formula C10H11N3S.
- Hydrogen-Bonding: The target compound’s two hydrogen bond donors and three acceptors suggest moderate solubility and target interaction capacity, comparable to pyrido-pyrimidine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
